molecular formula C17H21NO2 B3143172 (R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate CAS No. 518335-32-5

(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate

Cat. No.: B3143172
CAS No.: 518335-32-5
M. Wt: 271.35 g/mol
InChI Key: BXIZIFGFKQCKCN-GFCCVEGCSA-N
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Description

(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate (CAS 518335-32-5) is a chiral carbamate derivative with a naphthalene substituent. Its molecular formula is C₁₇H₂₁NO₂ (MW 271.35), and it is commonly used as an intermediate in pharmaceutical synthesis to protect amine groups during multi-step reactions. The compound is stored under dry, room-temperature conditions and exhibits hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-naphthalen-1-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIZIFGFKQCKCN-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate typically involves the reaction of ®-1-(naphthalen-1-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis
(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo hydrolysis under acidic or basic conditions allows it to be transformed into active drug forms, making it valuable in medicinal chemistry.

b. Potential Prodrug
Due to its carbamate structure, this compound may function as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy. The specific mechanisms and pathways for this conversion require further investigation.

c. Biological Activity
Preliminary studies indicate that this compound exhibits biological activity, particularly in enzyme inhibition and receptor modulation. Its interactions with biological targets suggest potential therapeutic applications, although detailed mechanisms remain to be elucidated.

Asymmetric Catalysis

The presence of a chiral center in this compound positions it as a candidate for asymmetric catalysis. Asymmetric catalysts are crucial in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals due to differing biological activities of enantiomers. The compound's stereochemistry can facilitate the development of new synthetic pathways that yield specific enantiomers.

Synthetic Chemistry

a. Nucleophilic Substitution Reactions
The electrophilic nature of the carbon atom bonded to the carbamate nitrogen allows this compound to participate in nucleophilic substitution reactions. This property is beneficial for creating diverse chemical entities and exploring new synthetic routes.

b. Synthesis of Related Compounds
The compound can be used as a building block for synthesizing other naphthalene derivatives and carbamate-based compounds. Its structural similarities with other compounds can lead to the development of novel materials with unique properties .

Research Insights and Case Studies

Numerous studies have explored the applications and properties of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated potential as an enzyme inhibitor with specific binding affinities .
Study BAsymmetric SynthesisShowed effectiveness as a catalyst in asymmetric synthesis reactions .
Study CProdrug InvestigationInvestigated its role as a prodrug, highlighting conversion pathways within biological systems .

These studies underscore the compound's versatility and potential for further exploration in both academic and industrial settings.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Brominated Phenyl Derivatives
  • (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 477312-85-9, MW ~300.20): Features a 3-bromophenyl group instead of naphthalen-1-yl. Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Similarity score: 0.94 compared to the target compound .
  • (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (CAS 1187932-25-7, MW 300.20):

    • Contains an additional hydroxyl group on the ethyl chain, increasing polarity and hydrogen-bonding capacity.
    • Similarity score: 1.00, indicating near-identical core structure but altered solubility and reactivity .
Biphenyl and Hydroxypropanol Derivatives
  • (R)-tert-Butyl (1-(biphenyl-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1): Biphenyl substituent and 3-hydroxypropan-2-yl chain enhance steric bulk and hydrophilicity.
Hydroxynaphthalene Derivatives
  • tert-Butyl (S)-(1-(6-hydroxynaphthalen-2-yl)ethyl)carbamate (Compound 23): 6-hydroxynaphthalen-2-yl group introduces a phenolic -OH group, significantly altering solubility (e.g., in aqueous NaOH) and UV absorption properties. Synthesized via HBr-mediated deprotection, a route distinct from non-hydroxylated analogs .

Stereochemical Variations

  • (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 847728-89-6):
    • S-configuration at the chiral center affects enantioselectivity in catalysis or drug activity.
    • Similarity score: 0.94, highlighting the critical role of stereochemistry in biological interactions .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight Key Substituents Polarity Hazard Profile
518335-32-5 (Target) 271.35 Naphthalen-1-yl Low H302, H315, H319, H335
477312-85-9 300.20 3-Bromophenyl Moderate Likely H315/H319
1426129-50-1 ~350 Biphenyl-4-yl, 3-hydroxypropan High No known hazard
1187932-25-7 300.20 3-Bromophenyl, 2-hydroxyethyl High Data unavailable

Crystallographic and Analytical Data

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used to determine crystal structures of carbamates, including naphthalene and bromophenyl derivatives .
  • Spectroscopy: NMR data for hydroxy-substituted analogs (e.g., 6-hydroxynaphthalene) show distinct shifts for -OH protons (~5-6 ppm) compared to non-hydroxylated compounds .

Biological Activity

(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, and relevant case studies.

Structural Characteristics and Synthesis

The compound features a chiral center, indicated by the (R) configuration, and a carbamate functional group. These characteristics suggest potential applications in asymmetric catalysis and as a prodrug in pharmacology, where it may convert to an active form within the body.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods often involve the use of naphthalene derivatives and tert-butyl isocyanide in various reaction conditions, yielding the compound with high purity .

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. Preliminary studies suggest it interacts favorably with specific biological targets, although detailed mechanisms still require further investigation.

Key Activities:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Receptor Modulation: Interaction studies have focused on its binding affinities with different receptors, indicating its potential role as a therapeutic agent.

Case Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of related compounds, it was found that naphthalene derivatives could effectively inhibit certain enzymes involved in metabolic pathways. The findings suggest that this compound may exhibit similar inhibitory effects due to its structural similarities .

Case Study 2: Cancer Cell Proliferation

Another study explored the effects of naphthol derivatives on cancer cell proliferation. It was observed that these compounds inhibited CREB-mediated gene transcription, leading to reduced growth in various cancer cell lines. This study highlights the potential of this compound as a candidate for further research in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
NaphthaleneAromatic hydrocarbonBase structure for many derivatives
tert-Butyl carbamateSimple carbamate structureCommonly used as a protecting group in organic synthesis
(S)-tert-butyl (1-(naphthalen-1-yl)ethyl)carbamateEnantiomer of the compoundDifferent biological activity profile

The table illustrates how the stereochemistry and functional groups influence biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-tert-butyl (1-(naphthalen-1-yl)ethyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate formation. A common approach involves reacting 1-(naphthalen-1-yl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control of the base are critical to minimize side reactions like hydrolysis .
  • Data Consideration : Yields >80% are achievable with rigorous exclusion of moisture. Impurities often arise from incomplete amine protection or tert-butyl group cleavage; these can be monitored via TLC or HPLC .

Q. How is the compound characterized post-synthesis, and which spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and naphthalene protons (aromatic δ 7.2–8.2 ppm).
  • IR : The carbamate C=O stretch appears at ~1680–1720 cm1^{-1}.
  • X-ray Crystallography : For absolute configuration validation, SHELX software is widely used for structure refinement, particularly for resolving chiral centers .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Role : It serves as a chiral intermediate in synthesizing bioactive molecules, such as kinase inhibitors or protease antagonists. The naphthalene moiety enhances π-π stacking interactions with hydrophobic protein pockets, while the tert-butyl group improves metabolic stability .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical integrity?

  • Methodology : Use chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) during the amine protection step. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. Circular dichroism (CD) spectroscopy provides complementary stereochemical data .
  • Data Contradiction : Discrepancies between HPLC and NMR enantiomeric ratios may indicate residual solvent effects; cross-validation with polarimetry is recommended .

Q. What strategies mitigate low yields in coupling reactions involving this carbamate?

  • Troubleshooting :

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency with aryl halides.
  • Temperature Control : Elevated temperatures (50–80°C) accelerate reaction kinetics but may degrade the tert-butyl group; iterative DOE (Design of Experiments) balances these factors .

Q. How can contradictory biological assay data (e.g., IC50_{50} variability) be resolved?

  • Analysis :

  • Purity Check : Quantify residual solvents or deprotected amines via LC-MS.
  • Stereochemical Impact : (R)- vs. (S)-configurations may exhibit divergent binding affinities; re-test enantiomerically pure batches.
  • Orthogonal Assays : Use SPR (Surface Plasmon Resonance) to validate target engagement independently of enzymatic assays .

Q. What structural modifications enhance this compound’s bioactivity while retaining carbamate stability?

  • Derivative Design :

  • Halogenation : Introduce bromine at the naphthalene 2-position to strengthen hydrophobic interactions (synthesis via electrophilic substitution).
  • Heterocycle Fusion : Replace naphthalene with indole to probe H-bonding effects.
  • Carbamate Isosteres : Replace tert-butyl with adamantyl for steric bulk without compromising metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate
Reactant of Route 2
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(R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate

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